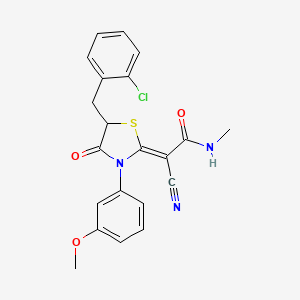

(Z)-2-(5-(2-chlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(Z)-2-(5-(2-chlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide" is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. The structure of this compound suggests it may have potential applications in pharmaceuticals or as a herbicide, given the related structures' activities.

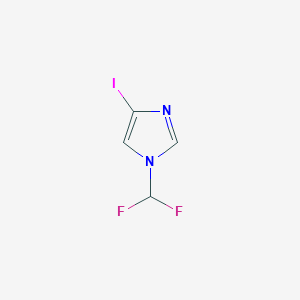

Synthesis Analysis

While the provided papers do not directly describe the synthesis of the specific compound , they do offer insight into the synthesis of related compounds. For instance, paper discusses the synthesis of a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which share some structural features with the compound of interest. These compounds were synthesized as herbicidal inhibitors and showed good herbicidal activities. The synthesis involved introducing a suitable group at the 3-position of acrylate, which was essential for high herbicidal activity.

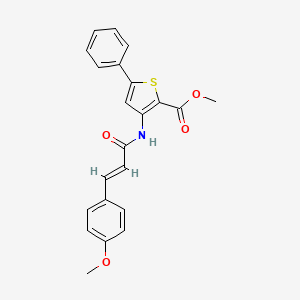

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is crucial for their biological activity. Paper describes the crystal structures of two (oxothiazolidin-2-ylidene)acetamides, which are structurally related to the compound . The crystal structures of these compounds were analyzed and compared, providing a foundation for understanding how structural variations can affect the properties and potential applications of these molecules.

Chemical Reactions Analysis

The chemical reactions involving thiazolidinone derivatives typically revolve around their reactivity at the 2-position of the thiazolidinone ring. Although the papers provided do not detail the chemical reactions specific to the compound of interest, they do suggest that the reactivity of similar compounds can be manipulated to achieve desired biological effects, such as herbicidal activity mentioned in paper .

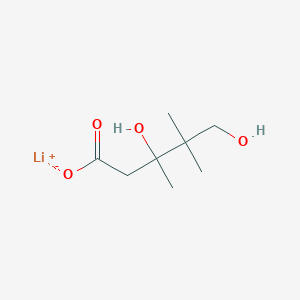

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

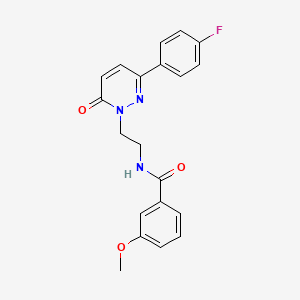

Synthesis and Antimicrobial Activities

The synthesis of thiazolidinone derivatives has been explored, with some compounds showing promising antimicrobial activities against a range of microbial species. For instance, Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety, demonstrating antimicrobial potential. Similarly, research by Krátký, Vinšová, and Stolaříková (2017) focused on rhodanine-3-acetic acid derivatives, revealing significant activity against mycobacteria and other pathogens.

- Gouda et al., 2010 - European Journal of Medicinal Chemistry

- Krátký, Vinšová, & Stolaříková, 2017 - Bioorganic & Medicinal ChemistrySeveral studies have evaluated the anticancer potential of thiazolidinone derivatives. Havrylyuk et al. (2010) performed antitumor screening of novel 4-thiazolidinones containing a benzothiazole moiety, finding some compounds with significant activity on various cancer cell lines. Another study by Kryshchyshyn-Dylevych (2020) synthesized 5-ylidene derivatives of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides and identified compounds that selectively inhibited the growth of CNS, kidney, and breast cancer cell lines.

- Havrylyuk et al., 2010 - European Journal of Medicinal Chemistry

- Kryshchyshyn-Dylevych, 2020Research has also explored the herbicidal and hypoglycemic activities of thiazolidinone derivatives. Wang et al. (2004) synthesized 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates with good herbicidal activities. In the domain of metabolic disorders, Nikaljea et al. (2012) reported the synthesis of novel derivatives showing significant hypoglycemic activity in animal models.

Propiedades

IUPAC Name |

(2Z)-2-[5-[(2-chlorophenyl)methyl]-3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O3S/c1-24-19(26)16(12-23)21-25(14-7-5-8-15(11-14)28-2)20(27)18(29-21)10-13-6-3-4-9-17(13)22/h3-9,11,18H,10H2,1-2H3,(H,24,26)/b21-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETZJPPOYBJFKY-PGMHBOJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=C1N(C(=O)C(S1)CC2=CC=CC=C2Cl)C3=CC(=CC=C3)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=CC=C2Cl)C3=CC(=CC=C3)OC)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(5-(2-chlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((5-chloro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2554155.png)

![4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B2554157.png)

![2-(methylsulfanyl)-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-3-carboxamide](/img/structure/B2554158.png)

![3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide](/img/structure/B2554163.png)

![3-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2554164.png)

![3-(4-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2554171.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2554174.png)